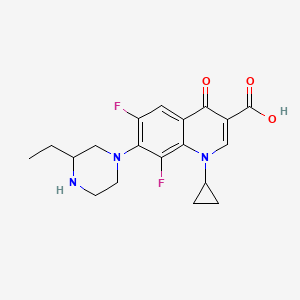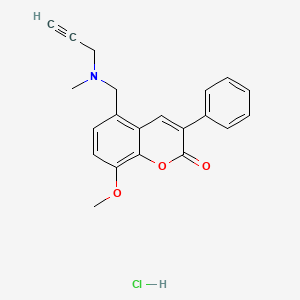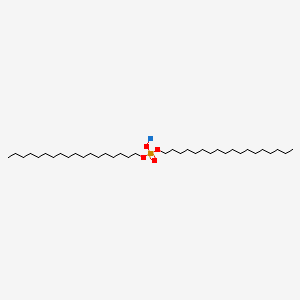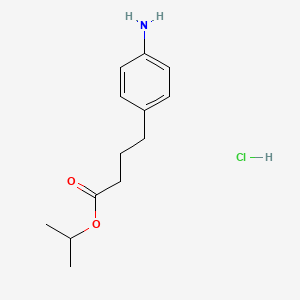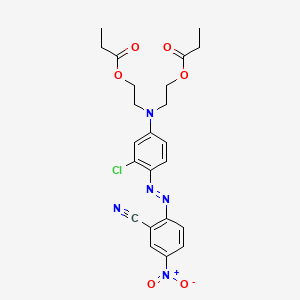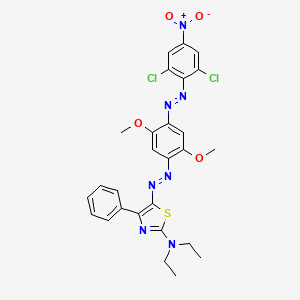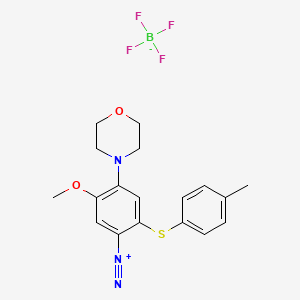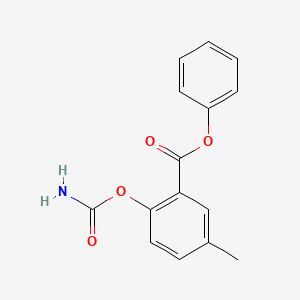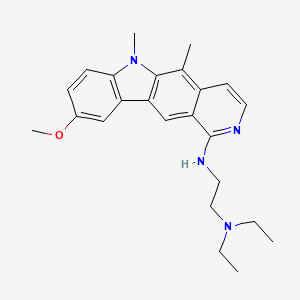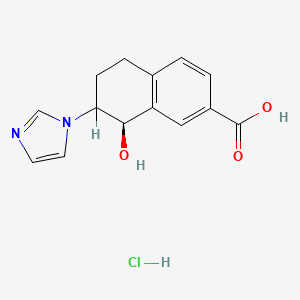
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- typically involves multiple steps, starting with the preparation of the naphthalene ring system. The introduction of the carboxylic acid group and the imidazole moiety requires specific reagents and conditions. Common synthetic routes may include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to introduce amino groups.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Imidazole Formation: Formation of the imidazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Substitution: The imidazole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene ring systems and carboxylic acid groups.
Imidazole-containing compounds: Molecules that include the imidazole ring, such as histidine and its derivatives.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- lies in its specific combination of functional groups and its cis-configuration, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
136208-82-7 |
|---|---|
Fórmula molecular |
C14H15ClN2O3 |
Peso molecular |
294.73 g/mol |
Nombre IUPAC |
(8R)-8-hydroxy-7-imidazol-1-yl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H14N2O3.ClH/c17-13-11-7-10(14(18)19)2-1-9(11)3-4-12(13)16-6-5-15-8-16;/h1-2,5-8,12-13,17H,3-4H2,(H,18,19);1H/t12?,13-;/m1./s1 |
Clave InChI |
MIOBQZOJAFKCES-MGWDBEAMSA-N |
SMILES isomérico |
C1CC2=C(C=C(C=C2)C(=O)O)[C@H](C1N3C=CN=C3)O.Cl |
SMILES canónico |
C1CC2=C(C=C(C=C2)C(=O)O)C(C1N3C=CN=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


